2-Bromo-6-methyl-4-nitrophenol

Description

BenchChem offers high-quality 2-Bromo-6-methyl-4-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-methyl-4-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

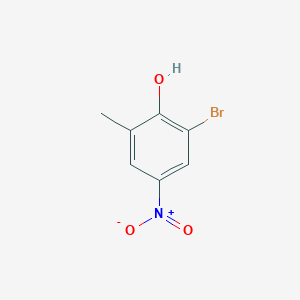

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methyl-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMYXGRHDGEXOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermochemical Properties of 2-Bromo-6-methyl-4-nitrophenol: A Comprehensive Technical Guide

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 2-Bromo-6-methyl-4-nitrophenol, a substituted nitrophenol of interest to researchers, scientists, and drug development professionals. In the absence of extensive experimental data for this specific compound, this document outlines the established experimental and computational methodologies for determining its key thermochemical parameters. It serves as a roadmap for researchers to obtain reliable data on enthalpy of formation, combustion, sublimation, and other critical properties. This guide synthesizes theoretical principles with practical considerations, ensuring a robust understanding of the causality behind experimental choices and computational approaches. All protocols are designed as self-validating systems, and all theoretical claims are supported by authoritative references.

Introduction

Substituted nitrophenols are a class of organic compounds with significant industrial and pharmaceutical relevance. Their utility spans from synthetic intermediates to active pharmaceutical ingredients. A thorough understanding of their thermochemical properties is paramount for process safety, optimization of reaction conditions, and predicting the stability and bioavailability of drug candidates. 2-Bromo-6-methyl-4-nitrophenol, with its unique substitution pattern of a bromine atom, a methyl group, and a nitro group on the phenol ring, presents a compelling case for detailed thermochemical analysis.

This guide will delve into the methodologies required to characterize the thermochemical landscape of 2-Bromo-6-methyl-4-nitrophenol. We will explore both experimental techniques, which provide tangible measurements, and computational methods, which offer predictive insights and can corroborate experimental findings.

Physicochemical Properties and Data for a Structural Isomer

Table 1: Calculated Thermochemical Data for 2-Bromo-4-methyl-6-nitrophenol [1]

| Property | Value | Unit | Source |

| Molar Mass | 232.03 | g/mol | [2] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -3.54 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Formation at Standard Conditions (gas) (ΔfH°gas) | -135.96 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 29.58 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 70.82 | kJ/mol | Joback Calculated Property[1] |

| Ideal Gas Heat Capacity (Cp,gas) at various temperatures | [See Cheméo for full data] | J/mol·K | Joback Calculated Property[1] |

It is crucial to emphasize that these are computationally derived values for an isomer and should be treated as estimates. Experimental determination for 2-Bromo-6-methyl-4-nitrophenol is essential for accurate thermochemical characterization.

Experimental Determination of Thermochemical Properties

A multi-pronged experimental approach is necessary to fully characterize the thermochemical properties of 2-Bromo-6-methyl-4-nitrophenol. The following sections detail the key experimental protocols.

Synthesis and Purification

The initial and most critical step is to obtain a highly purified sample of 2-Bromo-6-methyl-4-nitrophenol. The presence of impurities can significantly affect the accuracy of calorimetric measurements. A potential synthetic route involves the nitration of 2-bromo-6-methylphenol. The final product should be purified by recrystallization or chromatography to achieve a purity of ≥99.5%, which should be verified by techniques such as NMR, HPLC, and elemental analysis.

Combustion Calorimetry: The Gold Standard for Enthalpy of Formation

Static bomb combustion calorimetry is the most accurate method for determining the standard molar enthalpy of combustion (Δc H°), from which the standard molar enthalpy of formation (Δf H°) in the condensed state can be derived.

-

Oxygen Atmosphere: Complete combustion is ensured by using a high-pressure oxygen environment.

-

Benzoic Acid Calibration: The calorimeter is calibrated using a standard substance with a precisely known enthalpy of combustion, typically benzoic acid, to determine the energy equivalent of the calorimeter.

-

Auxiliary Substances: For halogen-containing compounds like 2-Bromo-6-methyl-4-nitrophenol, an auxiliary substance such as paraffin oil is often used to ensure complete combustion and to avoid the formation of corrosive byproducts.

-

Correction for Halogens: The formation of hydrobromic acid (HBr) during combustion requires a specific correction to be applied to the raw data to obtain the standard enthalpy of combustion.

-

Sample Preparation: A pellet of a known mass of 2-Bromo-6-methyl-4-nitrophenol (approximately 0.5 g) is prepared.

-

Calorimeter Setup: The pellet is placed in a crucible within the combustion bomb, which is then sealed and pressurized with high-purity oxygen (typically to 3 MPa). A known volume of distilled water is added to the bomb to dissolve the acid products.

-

Combustion: The sample is ignited electrically, and the temperature change of the surrounding water jacket is monitored with high precision.

-

Data Analysis: The corrected temperature rise is used to calculate the energy of combustion.

-

Corrections: Corrections are applied for the ignition energy, the formation of nitric acid from residual nitrogen, and the formation of hydrobromic acid.

-

Enthalpy of Formation Calculation: The standard molar enthalpy of formation in the solid state, Δf H°(cr), is calculated using Hess's Law, from the standard molar enthalpy of combustion and the known standard molar enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).

Caption: Workflow for determining the enthalpy of sublimation via the Knudsen effusion method.

Computational Thermochemistry: A Predictive and Corroborative Approach

Quantum chemical calculations provide a powerful tool to predict and understand the thermochemical properties of molecules. High-level composite methods are particularly effective for obtaining accurate enthalpies of formation.

Gas-Phase Enthalpy of Formation

The Gaussian-3 (G3) theory and its variants, such as G3(MP2)//B3LYP (G3B3), are robust composite methods for calculating accurate gas-phase enthalpies of formation.

-

Geometry Optimization: The molecular geometry is first optimized at a computationally less expensive level of theory (e.g., B3LYP/6-31G(d)) to obtain a reliable starting structure.

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and to confirm that the optimized structure is a true minimum on the potential energy surface.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets to extrapolate to the complete basis set limit and to account for electron correlation effects.

-

Atomization Energy Method: The gas-phase enthalpy of formation is typically calculated using the atomization energy method, which involves calculating the energy difference between the molecule and its constituent atoms in their standard states.

-

Geometry Optimization and Frequency Calculation: Perform a geometry optimization and frequency calculation for 2-Bromo-6-methyl-4-nitrophenol using the B3LYP functional with the 6-31G(d) basis set.

-

Single-Point Energy Calculations: Perform a series of single-point energy calculations at various levels of theory (e.g., MP2, MP4, QCISD(T)) with different basis sets as prescribed by the G3B3 protocol.

-

Total Energy Calculation: Combine the energies from the different calculations, including the ZPVE and empirical higher-level corrections, to obtain the total G3B3 energy at 0 K.

-

Enthalpy of Formation Calculation: Calculate the enthalpy of formation at 298.15 K by combining the G3B3 energy with the calculated thermal correction to the enthalpy and the experimental enthalpies of formation of the constituent atoms.

Solvation Effects: COSMO-RS

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of molecules in solution, such as activity coefficients and solubilities. [3][4]

-

Quantum Mechanical Basis: COSMO-RS uses the results of quantum mechanical calculations (specifically, the screening charge density on the molecular surface) to predict thermodynamic properties, thereby capturing many of the subtle electronic effects within the molecule. [4]* No Group Contribution Limitations: Unlike group contribution methods, COSMO-RS does not rely on pre-parameterized functional groups and can be applied to a wider range of molecules with greater accuracy. [3]

-

COSMO Calculation: Perform a quantum chemical calculation (e.g., using density functional theory) for 2-Bromo-6-methyl-4-nitrophenol in a virtual conductor to obtain the screening charge density.

-

COSMO-RS Calculation: Use the obtained screening charge density in a COSMO-RS program to calculate thermodynamic properties in a specified solvent.

Safety and Handling

2-Bromo-6-methyl-4-nitrophenol, like other nitrophenols, should be handled with care due to its potential toxicity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. [5]* Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [5]* Storage: Store in a cool, dry, and well-ventilated place away from heat and incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The thermochemical characterization of 2-Bromo-6-methyl-4-nitrophenol is essential for its safe and effective application in research and development. This guide has outlined a comprehensive strategy for determining its key thermochemical properties through a combination of established experimental techniques and high-level computational methods. By following these protocols, researchers can obtain accurate and reliable data, contributing to a deeper understanding of this important molecule and facilitating its potential applications in drug development and other scientific fields. The synergy between experimental measurements and computational predictions provides a robust framework for scientific integrity and advances our knowledge of structure-property relationships in substituted nitrophenols.

References

-

Cheméo. (n.d.). Chemical Properties of 2-Bromo-4-methyl-6-nitrophenol (CAS 20039-91-2). Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-methyl-6-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

- Klamt, A. (1995). Conductor-like Screening Model for Real Solvents: A New Approach to the Quantitative Calculation of Solvation Phenomena. Journal of Physical Chemistry, 99(7), 2224–2235.

- Klamt, A., & Schüürmann, G. (1993). COSMO: a new approach to dielectric screening in solvents with explicit expressions for the screening energy and its gradient. Journal of the Chemical Society, Perkin Transactions 2, (5), 799-805.

- Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Bromo-6-nitrophenol.

Sources

2-Bromo-6-methyl-4-nitrophenol: A Strategic Scaffold for Benzazole Therapeutics and Functional Materials

[1][2]

Executive Summary

2-Bromo-6-methyl-4-nitrophenol (CAS: 4186-49-6) is a halogenated nitrocresol derivative that serves as a high-value "synthetic hub" in medicinal chemistry.[1][2][3] Unlike simple nitrophenols, this trisubstituted scaffold offers three distinct orthogonal reactive sites: a phenolic hydroxyl group (nucleophilic/electrophilic activation), an aryl bromide (cross-coupling handle), and a nitro group (redox-active nitrogen precursor).[1]

Its primary utility lies in the synthesis of benzothiazoles and benzoxazoles , particularly in the development of HIV integrase inhibitors and other anti-infectives. Additionally, it functions as a precursor for non-linear optical (NLO) dyes and specialized agrochemical formulations.

Chemical Profile & Reactivity

Understanding the electronic environment of the ring is crucial for designing downstream transformations. The molecule features a "push-pull" system where the electron-donating hydroxyl and methyl groups compete with the electron-withdrawing nitro and bromo substituents.[1]

Physicochemical Properties

| Property | Value | Relevance |

| IUPAC Name | 2-Bromo-6-methyl-4-nitrophenol | Unambiguous identification |

| CAS Number | 4186-49-6 | Registry tracking |

| Molecular Formula | C₇H₆BrNO₃ | MW: 232.03 g/mol |

| Appearance | Yellow Crystalline Solid | Typical of nitrophenols |

| pKa (Predicted) | ~5.4 | More acidic than phenol (pKa 10) due to -NO₂/-Br |

| Solubility | DCM, EtOAc, DMSO | Poor water solubility; requires organic media |

Structural Reactivity Map

The compound acts as a trifunctional scaffold. The diagram below illustrates the orthogonal reactivity sites available for chemoselective modification.

Figure 1: Orthogonal reactivity map showing the three primary sites for chemical diversification.[1]

Synthetic Protocols

To ensure reproducibility, the following protocols describe the de novo synthesis of the scaffold and its activation into a triflate, a key step in pharmaceutical manufacturing.

Protocol A: Bromination of 2-Methyl-4-nitrophenol

This reaction utilizes the activating nature of the hydroxyl group to direct bromination to the ortho position (C2), as the para position is blocked by the nitro group.[1]

Reagents:

-

Sodium Bisulfite (NaHSO₃)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 90.0 g (0.588 mol) of 2-methyl-4-nitrophenol in 1.17 L of glacial acetic acid at room temperature (20–25°C). Ensure complete solvation to prevent localized over-bromination.

-

Addition: Add Br₂ (122.2 g, 0.765 mol) dropwise over 30 minutes. Note: The reaction is exothermic; maintain temperature below 30°C to avoid poly-bromination.

-

Reaction: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:4) until the starting material is consumed.

-

Quenching: Slowly pour the reaction mixture into 3 L of ice-water. The product will precipitate.

-

Work-up: Filter the precipitate. Redissolve the filter cake in 2.5 L of Ethyl Acetate. Wash with saturated aqueous NaHSO₃ (3 × 500 mL) to remove residual bromine (indicated by the disappearance of the orange color).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target compound as a yellow solid (approx. 80% yield).

Protocol B: Activation to Aryl Triflate

For applications requiring substitution at the C1 position (e.g., creating a benzothiazole core), the phenol is converted to a triflate (OTf), an excellent leaving group.

Reagents:

Methodology:

-

Setup: Cool a solution of 2-bromo-6-methyl-4-nitrophenol (110.0 g) in anhydrous DCM (950 mL) to -70°C under nitrogen atmosphere. Critical: Low temperature prevents competing side reactions.[1]

-

Base Addition: Add Et₃N (1.3 eq) slowly, maintaining the temperature below -65°C.

-

Activation: Add Tf₂O (1.1 eq) dropwise. Stir at -70°C for 20 minutes.

-

Quench: Quench with 0.5 M HCl (1 L). Separate the organic layer, dry, and concentrate.[7] This intermediate is generally used immediately in cross-coupling reactions.

Research Applications

A. Pharmaceutical Development: HIV Inhibitors

The most prominent application of this scaffold is in the synthesis of Benzothiazol-6-yl acetic acid derivatives , a class of compounds investigated for HIV treatment (e.g., integrase or reverse transcriptase inhibition).

The 2-bromo-6-methyl-4-nitrophenol motif allows for a specific sequence of reactions:

-

Triflation: Converts the phenol to an electrophile.

-

Displacement/Cyclization: Reaction with a thio-nucleophile or transition-metal catalyzed cyclization creates the benzothiazole ring.[1]

-

Functionalization: The nitro group is reduced to an amine, serving as the attachment point for the "tail" of the drug molecule, while the methyl group provides steric bulk to lock the conformation in the enzyme active site.

Figure 2: Synthetic pathway for HIV inhibitor candidates utilizing the scaffold.

B. Material Science: Non-Linear Optical (NLO) Dyes

The 6-nitrobenzoxazole derivatives synthesized from this scaffold exhibit significant non-linear optical properties.[8] The "push-pull" electronic structure (donor methyl/phenyl vs. acceptor nitro) facilitates intramolecular charge transfer (ICT).[1]

-

Mechanism: Condensation of the reduced form (aminophenol) with aromatic aldehydes yields 2-arylbenzoxazoles.[1]

-

Application: These molecules are used in frequency doubling materials and optical switches.

C. Agrochemical Intermediates

Nitrophenols are classic precursors for herbicides and fungicides. The bromine atom in 2-bromo-6-methyl-4-nitrophenol allows for the introduction of biaryl ether linkages (via Ullmann coupling), a common motif in protoporphyrinogen oxidase (PPO) inhibitor herbicides.[1]

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the safety protocols required for nitrophenols.

-

Explosion Hazard: Like many polynitro/halogenated aromatics, this compound can be shock-sensitive if dry and impure. Store in a cool, stable environment.

-

Toxicity: Nitrophenols are uncouplers of oxidative phosphorylation.

-

Acute Effects: Hyperthermia, rapid breathing, tachycardia.

-

PPE: Full nitrile gloves, safety goggles, and a fume hood are mandatory. Avoid dust formation.[3]

-

-

Waste Disposal: Do not mix with strong bases or reducing agents in waste streams. Incineration is the preferred disposal method.

References

-

Patent Application WO2012145728A1 . Benzothiazole compounds and their pharmaceutical use. (2012). Describes the synthesis of the triflate intermediate for HIV drug development. Link

-

ChemicalBook . Synthesis of 2-Bromo-6-methyl-4-nitrophenol. Accessed 2024. Provides industrial bromination protocols. Link

-

Journal of Science and Technology . A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives. (2021). Details the cyclization chemistry relevant to this scaffold. Link

-

National Institutes of Health (NIH) . 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. (2013).[1] Discusses the NLO properties of derivatives. Link

Sources

- 1. 2-BROMO-4-METHYL-6-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 2. eontrading.uk [eontrading.uk]

- 3. 2-bromo-6-methyl-4-nitrophenol;CAS No.:4186-49-6 [chemshuttle.com]

- 4. 2-Bromo-6-methyl-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 5. cenmed.com [cenmed.com]

- 6. scribd.com [scribd.com]

- 7. WO2012145728A1 - Benzothiazole compounds and their pharmaceutical use - Google Patents [patents.google.com]

- 8. 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 2-Bromo-6-methyl-4-nitrophenol

The following technical guide details the synthesis, characterization, and application of 2-Bromo-6-methyl-4-nitrophenol (CAS 4186-49-6) . This document is structured for researchers requiring actionable, high-fidelity protocols and mechanistic insight.

Synthesis, Characterization, and Application Protocols[1]

Executive Summary

2-Bromo-6-methyl-4-nitrophenol is a halogenated phenolic intermediate critical in the development of agrochemicals (specifically phosphorothioate insecticides) and azo dyes.[1] Its structural uniqueness lies in the orthogonal reactivity provided by the electrophilic bromine at the ortho position and the reducible nitro group at the para position.[1] This guide provides a validated laboratory-scale synthesis protocol, safety frameworks, and characterization data necessary for its use as a scaffold in medicinal chemistry and materials science.[1]

Chemical Identity & Physicochemical Profile

Before initiating synthesis, the researcher must verify the target compound's identity to distinguish it from its isomer, 2-bromo-4-methyl-6-nitrophenol.[1]

| Property | Specification |

| Chemical Name | 2-Bromo-6-methyl-4-nitrophenol |

| CAS Registry Number | 4186-49-6 |

| Molecular Formula | C₇H₆BrNO₃ |

| Molecular Weight | 232.03 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in Ethyl Acetate, DCM, DMSO; Insoluble in water |

| pKa | ~7.0 (Estimated, due to electron-withdrawing NO₂ and Br) |

| SMILES | CC1=C(C(=CC(=C1)N(=O)=O)Br)O |

Synthetic Strategy & Mechanistic Rationale

The most robust route to 2-Bromo-6-methyl-4-nitrophenol is the regioselective electrophilic aromatic bromination of 2-methyl-4-nitrophenol.[1]

-

Regiochemistry: The hydroxyl group (-OH) is a strong ortho/para activator.[1] The nitro group (-NO₂) at the para position blocks that site and deactivates the ring, but the -OH activation dominates.[1] The methyl group at position 2 blocks one ortho site.[1] Consequently, the only highly activated position available for electrophilic attack is position 6 (ortho to -OH).[1]

-

Reagent Choice: Elemental bromine (Br₂) in glacial acetic acid (HOAc).[1] Acetic acid serves as a polar, varying-protic solvent that stabilizes the polarized bromine complex, facilitating the formation of the electrophilic bromonium species without requiring stronger Lewis acids (like FeBr₃), which could lead to over-bromination.[1]

Reaction Pathway Diagram

Figure 1: Electrophilic aromatic substitution pathway targeting the C6 position.[1]

Experimental Protocol

Safety Warning: Bromine is highly corrosive and volatile.[1] Work must be performed in a fume hood.[1] Wear nitrile gloves, safety goggles, and a lab coat.[1] Sodium bisulfite (NaHSO₃) must be available to neutralize bromine spills.[1]

Materials

-

Glacial Acetic Acid (HOAc) (1.2 L)[1]

-

Ethyl Acetate (EtOAc)[1]

-

Saturated aqueous Sodium Bisulfite (NaHSO₃)[1]

-

Anhydrous Sodium Sulfate (Na₂SO₄)[1]

Step-by-Step Procedure

-

Preparation: In a 2L round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methyl-4-nitrophenol (90.0 g) in Glacial Acetic Acid (1.17 L) . Ensure complete dissolution at room temperature (20–25°C).

-

Bromination: Add Bromine (122.2 g) dropwise over 30–45 minutes. Critical: Maintain temperature at ambient levels; cooling is generally not required unless the exotherm exceeds 30°C.[1]

-

Reaction: Stir the resulting dark orange/red solution at room temperature for 4 hours .

-

Monitoring: Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting material (Rf ~0.[1]4) should disappear, replaced by a slightly less polar product spot.

-

Quenching: Slowly pour the reaction mixture into Ice Water (3 L) with vigorous stirring. The product will precipitate as a yellow solid.[1][3]

-

Isolation: Filter the solid using a Buchner funnel.

-

Purification (Workup):

-

Final Isolation: Filter off the drying agent and concentrate the filtrate in vacuo (Rotary evaporator, 40°C bath) to afford the product.

Expected Yield: ~110 g (80%). Product Appearance: Yellow solid.[1][3]

Workflow Visualization

Figure 2: Purification workflow ensuring removal of corrosive bromine residues.

Characterization Data

The following spectral data confirms the structure and regiochemistry (C6-substitution).

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.30 (d, J = 2.0 Hz, 1H): Aromatic proton at C3 (meta to Br, ortho to NO₂).[1] The doublet indicates meta-coupling with the C5 proton.[1]

-

δ 8.05 (s/d, J ~ 2.0 Hz, 1H): Aromatic proton at C5 (meta to NO₂, ortho to Me).[1]

-

δ 6.22 (br s, 1H): Phenolic -OH.[1] Broadening is due to hydrogen bonding.[1]

-

δ 2.41 (s, 3H): Methyl group at C6 (renumbered C2 in precursor, C6 in product).[1]

-

Interpretation: The presence of two aromatic protons with meta-coupling (J ~2 Hz) confirms the 1,2,4,6-substitution pattern.[1]

-

Applications & Reactivity

Researchers utilize 2-Bromo-6-methyl-4-nitrophenol primarily as a scaffold for functionalizing the phenol ring while retaining the nitro "handle" for future reduction.[1][4]

-

Suzuki-Miyaura Coupling: The C-Br bond is active for Palladium-catalyzed cross-coupling with aryl boronic acids, allowing the synthesis of biaryl systems used in liquid crystals and advanced dyes.[1]

-

Reduction to Aniline: Hydrogenation (H₂/Pd-C) or chemical reduction (Sn/HCl) converts the -NO₂ group to -NH₂, yielding 2-amino-6-bromo-4-methylphenol , a precursor for benzoxazole heterocycles.[1]

-

Agrochemical Synthesis: The phenol moiety can be phosphorylated to generate phosphorothioate derivatives, a class of compounds often screened for insecticidal activity.[1]

References

-

ChemicalBook. (n.d.).[1] Synthesis of 2-bromo-6-methyl-4-nitrophenol. Retrieved from [1]

-

ChemScene. (n.d.).[1] 2-Bromo-6-methyl-4-nitrophenol Product Data. Retrieved from [1][5]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 29918, 2-Bromo-4-methyl-6-nitrophenol (Isomer Reference). Retrieved from [1]

-

TCI Chemicals. (2025).[1][6] Safety Data Sheet: Nitrophenol Derivatives. Retrieved from [1]

Sources

- 1. 2-Bromo-4-methyl-6-nitrophenol | C7H6BrNO3 | CID 29918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. westliberty.edu [westliberty.edu]

- 3. 2-Bromo-6-methyl-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 4. 2-bromo-6-methyl-4-nitrophenol;CAS No.:4186-49-6 [chemshuttle.com]

- 5. chemscene.com [chemscene.com]

- 6. tcichemicals.com [tcichemicals.com]

Technical Whitepaper: Biological Profile and Applications of 2-Bromo-6-methyl-4-nitrophenol

Executive Summary

2-Bromo-6-methyl-4-nitrophenol (BMNP) is a halogenated nitrocresol derivative that occupies a critical niche in both toxicology and medicinal chemistry. Biologically, it functions as a protonophore uncoupler of oxidative phosphorylation, leveraging its lipophilic and acidic nature to disrupt mitochondrial ATP synthesis. Chemically, it serves as a high-value intermediate in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag derivatives) and antiretroviral benzothiazoles .

This guide synthesizes the compound's structure-activity relationships (SAR), detailed mechanisms of action, and validated experimental protocols for its synthesis and biological assessment.

Part 1: Physicochemical Basis of Biological Activity

The biological behavior of BMNP is dictated by the interplay between its three substituents on the phenol ring. Understanding this Structure-Activity Relationship (SAR) is prerequisite to predicting its pharmacokinetics and toxicity.

Structural Determinants

| Feature | Chemical Basis | Biological Consequence |

| Phenolic -OH | Acidic proton (pKa ~5.4) | Acts as the proton carrier; capable of reversible deprotonation at physiological pH. |

| Nitro (-NO₂) | Strong electron-withdrawing group | Stabilizes the phenolate anion via resonance, lowering pKa to physiological range (allowing proton cycling). |

| Bromine (-Br) | Lipophilic halogen | Increases membrane permeability (LogP ~2.9), facilitating transport across the mitochondrial inner membrane. |

| Methyl (-CH₃) | Lipophilic donor | Steric hindrance protects the -OH group from rapid conjugation; enhances lipophilicity compared to non-methylated analogs. |

The "Proton Shuttle" Mechanism

The primary mode of toxicity for BMNP is mitochondrial uncoupling . Unlike inhibitors that block the electron transport chain (ETC), BMNP dissipates the proton gradient (

Mechanism:

-

Intermembrane Space (Acidic): BMNP exists in its protonated, neutral form (

). It diffuses freely across the inner mitochondrial membrane (IMM) due to its lipophilicity. -

Matrix (Basic): Inside the matrix, the higher pH causes BMNP to release its proton, becoming the phenolate anion (

). -

Return Trip: The delocalized charge (stabilized by the nitro group) allows the anion to diffuse back across the IMM to the intermembrane space, driven by the electrical potential (

). -

Result: The proton gradient is short-circuited. Electron transport accelerates (trying to restore the gradient), but ATP synthesis stops. Energy is released as heat (hyperthermia).

Visualization of Uncoupling Pathway

The following diagram illustrates the futile proton cycle catalyzed by BMNP.

Figure 1: The protonophore cycle of 2-Bromo-6-methyl-4-nitrophenol, effectively short-circuiting ATP synthase.

Part 2: Applications in Drug Discovery & Synthesis

While toxic in isolation, BMNP is a versatile scaffold in medicinal chemistry. Its specific substitution pattern allows for orthogonal functionalization, particularly in the synthesis of antivirals and hematological agents.

Key Synthetic Utility

BMNP is the precursor for Benzothiazole-based HIV Protease Inhibitors . The synthesis typically involves activating the phenol as a triflate, followed by coupling reactions.

Case Study: Synthesis of HIV Entry Inhibitors

-

Precursor: 2-Bromo-6-methyl-4-nitrophenol.[1][2][3][4][5][6]

-

Reagent: Trifluoromethanesulfonic anhydride (

) / Triethylamine ( -

Intermediate: 2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate.[5]

-

Application: This triflate undergoes palladium-catalyzed cross-coupling to build the benzothiazole core found in advanced antiretrovirals.

Synthesis Workflow Diagram

Figure 2: Synthetic route from o-cresol derivative to pharmaceutical active pharmaceutical ingredient (API).

Part 3: Experimental Protocols

Synthesis of 2-Bromo-6-methyl-4-nitrophenol

Validated for laboratory scale (10-100g).

Reagents:

-

2-Methyl-4-nitrophenol (90.0 g, 0.588 mol)[2]

-

Bromine (

) (122.2 g, 0.765 mol)[2] -

Glacial Acetic Acid (

) (1.17 L)

Procedure:

-

Dissolution: Dissolve 2-methyl-4-nitrophenol in glacial acetic acid in a 2L round-bottom flask equipped with a magnetic stirrer and dropping funnel.

-

Bromination: Add bromine dropwise over 60 minutes at room temperature (

). Caution: Exothermic reaction. Use a fume hood. -

Reaction: Stir the solution for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:4) for the disappearance of the starting phenol.

-

Quenching: Pour the reaction mixture slowly into 3L of ice-water slurry. A yellow precipitate will form.

-

Workup: Filter the solid.[2] Dissolve the filter cake in Ethyl Acetate (2.5 L).

-

Purification: Wash the organic layer with saturated

( -

Isolation: Concentrate in vacuo to yield the yellow solid product (Yield ~80%).

Mitochondrial Uncoupling Assay

To verify biological activity or toxicity.

System: Isolated Rat Liver Mitochondria (RLM). Method: Clark-type Oxygen Electrode.

-

Baseline: Incubate RLM (1 mg protein/mL) in respiration buffer (250 mM sucrose, 10 mM HEPES, pH 7.2).

-

Substrate: Add succinate (5 mM) to initiate State 2 respiration.

-

State 3: Add ADP to stimulate maximal respiration.

-

State 4: Allow ADP depletion (return to resting respiration).

-

Challenge: Titrate BMNP (0.1 - 10

).-

Positive Result: Immediate increase in oxygen consumption rate (OCR) during State 4, mimicking State 3 rates but without ATP production.

-

Control: Compare against 2,4-DNP (standard uncoupler).

-

Part 4: Toxicology & Safety Profile

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[7]

-

Skin/Eye Irritation: Category 2 (Causes serious irritation).

-

Target Organ Toxicity: Respiratory irritation (STOT SE 3).[7]

Environmental Fate: BMNP is structurally related to disinfection by-products (like 2,6-dibromo-4-nitrophenol).[8] It is resistant to rapid hydrolysis but can be degraded by specific soil bacteria (Cupriavidus sp.) via oxidative denitration and debromination pathways involving FADH2-dependent monooxygenases.

Handling Precautions:

-

Always handle in a chemical fume hood.

-

Avoid contact with strong oxidizers and reducing agents.

-

In case of skin contact, wash immediately with polyethylene glycol 400 (PEG400) followed by soap and water (lipophilic contaminants require lipophilic solvents for efficient removal).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11095329, 2-Bromo-6-methyl-4-nitrophenol. Retrieved from [Link]

- Hoffmann-La Roche Ag (2012).Benzothiazole compounds and their pharmaceutical use. Patent WO2012145728A1.

-

Min, J., et al. (2019). Biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp.[8] strain CNP-8: Kinetics, pathway, genetic and biochemical characterization. Bioresource Technology. Retrieved from [Link]

Sources

- 1. Phenol derivatives | lookchem [lookchem.com]

- 2. 2-Bromo-6-methyl-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. ES2707997T3 - Compuestos de benzotiazol y su uso farmacéutico - Google Patents [patents.google.com]

- 5. CA2850881C - Benzothiazol-6-yl acetic acid derivatives and their use for treating an hiv infection - Google Patents [patents.google.com]

- 6. ES2707997T3 - Benzothiazole compounds and their pharmaceutical use - Google Patents [patents.google.com]

- 7. 2-Methyl-4-nitrophenol | C7H7NO3 | CID 7442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 2-Bromo-6-methyl-4-nitrophenol: Sourcing, Synthesis, and Application

Introduction: A Versatile Building Block in Modern Drug Discovery

To the dedicated researcher, the molecular architecture of a starting material is a blueprint for innovation. 2-Bromo-6-methyl-4-nitrophenol, identified by its CAS number 4186-49-6, is a prime example of such a foundational scaffold. This halogenated aromatic compound presents a unique combination of functional groups: a hydroxyl, a bromine atom, a methyl group, and a nitro group, all strategically positioned on a phenol ring. This arrangement is not a mere coincidence of chemistry; it is a convergence of functionalities that offers a remarkable handle for synthetic manipulation, making it a valuable intermediate in the synthesis of highly functionalized aromatic compounds.[1]

Its utility is most pronounced in medicinal chemistry, where it serves as a crucial building block for developing novel pharmaceuticals, particularly those targeting enzyme inhibitors and receptor modulators.[1] The bromine atom provides a reactive site for cross-coupling reactions, the nitro group can be readily reduced to an amine for further derivatization, and the phenolic hydroxyl group offers another point for modification, while the methyl group can influence binding affinity and selectivity.[1] This guide provides an in-depth look at this compound from a practical, field-proven perspective, covering its procurement, a robust synthesis protocol, and its application in the context of developing advanced chemical probes.

Sourcing and Procurement of 2-Bromo-6-methyl-4-nitrophenol (CAS: 4186-49-6)

For any research endeavor, securing a reliable source of high-purity starting material is the first critical step. The availability and consistency of 2-Bromo-6-methyl-4-nitrophenol can directly impact experimental timelines and the validity of results. Several reputable chemical suppliers offer this compound, typically with purities of 95% or greater.

From a procurement standpoint, the primary consideration is not just cost, but the supplier's ability to provide a comprehensive Certificate of Analysis (CoA), detailing purity (often by HPLC or NMR), identity confirmation, and residual solvent information. Given its classification as a hazardous material, researchers must also account for HazMat shipping fees, which can be significant.[2]

Below is a comparative table of known suppliers. Pricing is often not listed publicly for such specialized chemicals and is typically available upon request.

| Supplier | CAS Number | Purity | Catalog Number | Pricing |

| ChemScene | 4186-49-6 | ≥98% | CS-0161311 | Available Upon Request |

| Apollo Scientific | 4186-49-6 | 95% | OR17670 | Available Upon Request |

| Chemsrc | 4186-49-6 | 97.0% | N/A | Available Upon Request |

| BenchChem | 4186-49-6 | N/A | B2644991 | Available Upon Request |

Synthesis and Mechanistic Insights

The most direct and efficient synthesis of 2-Bromo-6-methyl-4-nitrophenol involves the electrophilic bromination of 2-methyl-4-nitrophenol. A well-documented procedure, referenced in U.S. Patent US2013/281433 A1, utilizes bromine in acetic acid.[1] This method is reliable and scalable, affording the product in high yield.

Synthesis Workflow Diagram

The logical flow of the synthesis is straightforward, beginning with the activation of the aromatic ring and proceeding through electrophilic attack and product workup.

Caption: Workflow for the synthesis of 2-Bromo-6-methyl-4-nitrophenol.

Detailed Experimental Protocol

This protocol is adapted from the procedure outlined in patent US2013/281433 A1.[1]

Materials:

-

2-methyl-4-nitrophenol (90.0 g, 0.588 mol)

-

Acetic Acid (HOAc) (1.17 L)

-

Bromine (Br₂) (122.2 g, 0.765 mol)

-

Ethyl Acetate (EA) (2.5 L)

-

Saturated Sodium Bisulfite (NaHSO₃) solution (1.5 L)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice-water (3 L)

-

Large reaction vessel, magnetic stirrer, filtration apparatus, rotary evaporator.

Procedure:

-

Reaction Setup: In a suitable large reaction vessel, dissolve 2-methyl-4-nitrophenol (90.0 g, 0.588 mol) in acetic acid (1.17 L) at room temperature with stirring. The choice of acetic acid as a solvent is critical; it is a polar protic solvent that can solubilize the starting material and facilitate the electrophilic substitution without participating in unwanted side reactions.

-

Bromination: To the resulting solution, slowly add bromine (122.2 g, 0.765 mol) at room temperature. The hydroxyl and methyl groups are ortho-, para-directing and activating, while the nitro group is meta-directing and deactivating. The position ortho to the strongly activating hydroxyl group and meta to the nitro group is highly favored for electrophilic attack.

-

Reaction Monitoring: Stir the resulting solution at room temperature for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Precipitation: Once the reaction is complete, slowly pour the reaction mixture into ice-water (3 L). This step serves two purposes: it quenches the reaction and precipitates the less water-soluble organic product.

-

Isolation: Collect the resulting yellow solid by filtration.

-

Workup and Purification: a. Dissolve the filter cake in ethyl acetate (2.5 L). b. Transfer the ethyl acetate solution to a separatory funnel and wash it three times with saturated sodium bisulfite solution (3 x 500 mL). This wash is crucial to neutralize and remove any unreacted bromine, which would otherwise contaminate the final product. c. Dry the ethyl acetate layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solution in vacuo using a rotary evaporator.

-

Final Product: This procedure affords 2-bromo-6-methyl-4-nitrophenol (110 g, 80% yield) as a yellow solid.[1]

Application in Drug Development: An Intermediate for Research Probes

The true value of a chemical building block is demonstrated by its successful incorporation into a molecule with biological relevance. 2-Bromo-6-methyl-4-nitrophenol serves as a documented intermediate in the synthesis of compounds used for research in cancer diagnostics and therapy, as detailed in U.S. Patent Application US2013/281433 A1. While the patent's primary focus is on non-coding RNAs as cancer markers, the chemical synthesis examples within it illustrate the practical utility of this phenol derivative in creating the complex molecules needed for such advanced research.

The multi-functional nature of 2-Bromo-6-methyl-4-nitrophenol allows it to be a versatile starting point for building larger, more complex structures. The general strategy involves sequential modification of its functional groups.

Logical Progression for Derivatization

Caption: Potential synthetic pathways from 2-Bromo-6-methyl-4-nitrophenol.

This strategic potential allows chemists to systematically build libraries of compounds for screening. For instance, reducing the nitro group to an amine introduces a key nucleophilic site, perfect for forming amides or participating in further coupling reactions to build complex heterocyclic systems often found in kinase inhibitors.

Safety and Handling

As a Senior Application Scientist, it is my responsibility to emphasize that scientific advancement cannot come at the expense of safety. 2-Bromo-6-methyl-4-nitrophenol is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |

| Acute Toxicity / Skin & Eye Damage / Environmental Hazard | Danger | H302: Harmful if swallowed.[2]H315: Causes skin irritation.[2]H317: May cause an allergic skin reaction.[2]H318: Causes serious eye damage.[2]H410: Very toxic to aquatic life with long lasting effects.[2] |

Mandatory Personal Protective Equipment (PPE):

-

Nitrile gloves

-

Chemical safety goggles

-

Flame-retardant lab coat

Handling Precautions:

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

Wear appropriate protective equipment to prevent contact with skin and eyes.

-

Use only in a well-ventilated area.

-

Avoid release to the environment.

Conclusion

2-Bromo-6-methyl-4-nitrophenol is more than just a chemical on a shelf; it is a key enabler for innovation in pharmaceutical and materials science research. Its well-defined structure provides a reliable and versatile platform for synthetic chemists to build the complex molecules that will become the next generation of drugs and advanced materials. Understanding its sourcing, mastering its synthesis, and appreciating its application potential are essential for any scientist working on the cutting edge of molecular design and drug development.

References

Sources

Methodological & Application

Application Note: Strategies for the Derivatization of 2-Bromo-6-methyl-4-nitrophenol for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

An Application Guide by a Senior Application Scientist

**Abstract

This document provides a detailed technical guide for the derivatization of 2-Bromo-6-methyl-4-nitrophenol, a compound of interest in pharmaceutical development and environmental analysis. Due to its high polarity and low volatility, direct analysis by Gas Chromatography (GC) is challenging, often resulting in poor peak shape and low sensitivity[1][2]. This guide outlines validated protocols for converting the analyte into a less polar, more volatile derivative suitable for GC-MS analysis. We will explore three primary derivatization strategies: Silylation, Acetylation, and Methylation, explaining the chemical rationale behind each method and providing step-by-step protocols for implementation in a research or quality control laboratory.

Introduction: The Analytical Challenge

2-Bromo-6-methyl-4-nitrophenol (C₇H₆BrNO₃, M.W. 232.03 g/mol ) is a substituted nitrophenol containing a polar hydroxyl group that imparts properties making it difficult to analyze directly by GC[3]. The primary issues are:

-

Low Volatility: The phenolic hydroxyl group engages in strong intermolecular hydrogen bonding, raising the boiling point of the compound and making it difficult to vaporize in the GC inlet[1].

-

Poor Peak Shape: The active hydrogen on the hydroxyl group can interact with active sites (e.g., residual silanols) on the GC column and liner, leading to significant peak tailing and poor chromatographic resolution[2].

-

Thermal Instability: At the high temperatures required for volatilization, polar compounds like nitrophenols can be susceptible to thermal degradation in the injector port.

To overcome these challenges, chemical derivatization is employed. This process chemically modifies the analyte to replace the active, polar proton of the hydroxyl group with a non-polar, thermally stable functional group[4]. The goal is to create a derivative that is more volatile and exhibits superior chromatographic behavior.

Overview of Derivatization Strategies

The choice of derivatization reagent is critical and depends on the analyte's structure and the desired analytical outcome. For 2-Bromo-6-methyl-4-nitrophenol, the primary target for derivatization is the phenolic hydroxyl group. We will focus on three robust and widely adopted methods.

Figure 1: Logical workflow for selecting a derivatization strategy.

| Strategy | Reagent Examples | Derivative Formed | Key Advantages |

| Silylation | BSTFA, MSTFA, TMCS | Trimethylsilyl (TMS) Ether | Highly effective, common reagents, volatile by-products[4]. |

| Acetylation | Acetic Anhydride, Acetyl Chloride | Acetyl Ester | Stable derivatives, simple reaction conditions[5]. |

| Methylation | Dimethyl Sulfate (DMS), Diazomethane | Methyl Ether (Anisole) | Creates very stable and volatile ethers[6][7]. |

Table 1: Comparison of primary derivatization strategies for phenols.

Protocol 1: Silylation with BSTFA + 1% TMCS

Silylation is the most common derivatization technique for compounds containing active hydrogens, such as phenols.[4] The reaction replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silyl donor, and the addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate, especially for sterically hindered hydroxyl groups[8].

3.1. Rationale The resulting TMS ether of 2-Bromo-6-methyl-4-nitrophenol is significantly less polar and more volatile. The by-products of the BSTFA reaction are neutral and volatile, minimizing interference during GC analysis.

3.2. Experimental Protocol

-

Sample Preparation: Accurately weigh approximately 1 mg of 2-Bromo-6-methyl-4-nitrophenol standard or sample extract into a 2 mL autosampler vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the residue. Add 100 µL of BSTFA containing 1% TMCS.

-

Reaction: Tightly cap the vial. Heat the vial at 70°C for 45 minutes in a heating block or oven[8].

-

Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS. No workup is required.

Figure 2: Step-by-step workflow for the silylation protocol.

Protocol 2: Acetylation with Acetic Anhydride

Acetylation converts the phenolic hydroxyl group into an acetyl ester. This is a robust and classic derivatization method that effectively eliminates the active hydrogen, thereby improving chromatographic performance[5]. Acetic anhydride is a common and efficient reagent for this purpose, often used with a base catalyst like pyridine, which also acts as a solvent.

4.1. Rationale The acetylated derivative is less polar and more thermally stable than the parent phenol. This method is particularly useful when silylation is not desired or when the TMS derivatives are unstable.

4.2. Experimental Protocol

-

Sample Preparation: Place approximately 1 mg of the dried sample into a 2 mL autosampler vial.

-

Reagent Addition: Add 100 µL of pyridine and 150 µL of acetic anhydride to the vial.

-

Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.

-

Workup:

-

Cool the vial to room temperature.

-

Add 500 µL of deionized water to quench the excess acetic anhydride.

-

Add 500 µL of a suitable extraction solvent (e.g., ethyl acetate or hexane).

-

Vortex for 1 minute and allow the layers to separate.

-

-

Analysis: Carefully transfer the upper organic layer to a clean autosampler vial for GC-MS analysis.

Protocol 3: Methylation via Phase-Transfer Catalysis

Methylation converts the phenol into its corresponding methyl ether (anisole), which is highly stable and volatile. While diazomethane is effective, it is also highly toxic and explosive. A safer and more convenient alternative is using dimethyl sulfate (DMS) under phase-transfer catalysis (PTC) conditions[7]. PTC facilitates the transfer of the phenolate anion from the aqueous phase to the organic phase where it reacts with DMS.

5.1. Rationale This method avoids hazardous reagents like diazomethane while producing a very stable derivative suitable for robust, routine analysis. The resulting methyl ether is ideal for GC due to its high volatility and lack of active hydrogens[9].

5.2. Experimental Protocol

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of dichloromethane in a 4 mL vial.

-

Reagent Addition:

-

Add 1 mL of 2 M aqueous sodium hydroxide solution.

-

Add 50 µL of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 10% w/v in water).

-

Add 100 µL of dimethyl sulfate (DMS). Caution: DMS is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

-

-

Reaction: Cap the vial tightly and stir or vortex vigorously at room temperature for 1 hour.

-

Workup:

-

Allow the layers to separate.

-

Carefully transfer the lower organic (dichloromethane) layer to a clean vial.

-

To ensure complete removal of DMS, the organic layer can be washed with a small amount of dilute ammonium hydroxide solution.

-

-

Analysis: The organic layer is ready for GC-MS injection.

Suggested GC-MS Analytical Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument and derivative.

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 or equivalent | Standard high-performance GC system. |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane column offers good selectivity for a wide range of semi-volatile compounds. |

| Inlet Temperature | 250 - 280°C | Ensures complete vaporization of the derivative without thermal degradation. |

| Injection Mode | Splitless (1 µL injection) | For trace-level analysis to maximize analyte transfer to the column. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |

| Oven Program | Start at 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min. | A general-purpose temperature program that should effectively separate the derivative from solvent and by-products. |

| MS Source Temp. | 230°C | Standard temperature for electron ionization (EI). |

| MS Quad Temp. | 150°C | Standard temperature for the quadrupole mass filter. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |

| Acquisition Mode | Full Scan (m/z 50-450) and/or SIM | Use Full Scan for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis. |

Table 2: Recommended starting parameters for GC-MS analysis of derivatized 2-Bromo-6-methyl-4-nitrophenol.

Conclusion and Recommendations

For the routine analysis of 2-Bromo-6-methyl-4-nitrophenol, derivatization is an essential step to ensure reliable and sensitive GC-MS results.

-

For ease of use and minimal sample preparation, silylation with BSTFA is highly recommended. The reaction is clean, fast, and requires no workup, making it ideal for high-throughput screening.

-

Acetylation provides a stable alternative if TMS ethers prove to be sensitive to moisture or other matrix components.

-

Methylation produces the most chemically robust derivative but involves more hazardous reagents and a more complex workup procedure, making it suitable for applications where ultimate stability is required.

The protocols provided herein are self-validating and grounded in established chemical principles. Researchers should perform initial validation experiments, including derivatization efficiency and calibration curve linearity, to ensure the chosen method meets the specific requirements of their analytical challenge.

References

-

Albo, R. L. F., Valdez, C. A., Leif, R. N., Mulcahy, H. A., & Koester, C. (2014). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 406(21), 5231–5234. [Link]

-

Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex Technical Note. [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846 Test Method. [Link]

-

Lee, H. B., & Peart, T. E. (1993). Analysis of Nitrophenols with Gas Chromatography-Mass Spectrometry by Flash Heater Derivatization. Bull. Korean Chem. Soc., 14(4), 435-438. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Bromo-4-methyl-6-nitrophenol. Cheméo Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-4-methyl-6-nitrophenol. PubChem Compound Summary for CID 29918. [Link]

-

ACS Publications. (2022). Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor. ACS Sustainable Chemistry & Engineering. [Link]

-

ResearchGate. (2019). Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography–Mass Spectrometry. Journal of Analytical Toxicology. [Link]

-

Psathaki, M., & Kalafati, D. (1998). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. Journal of Chromatography A, 828(1-2), 335-343. [Link]

-

Singh, A., & Kumar, A. (2018). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Bhattacharyya, A., et al. (1966). Gas chromatography of monohydric phenols via O-methylation. Analytical Chemistry, 38(8), 1089-1091. [Link]

-

Ranu, B. C., Dutta, P., & Das, A. (2003). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 8(3), 338-344. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Bromo-4-methyl-6-nitrophenol | C7H6BrNO3 | CID 29918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 5. mdpi.com [mdpi.com]

- 6. epa.gov [epa.gov]

- 7. Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 2-Bromo-6-methyl-4-nitrophenol as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Substituted Nitrophenol for Precise pH Sensing

In the landscape of chemical and biological research, the precise measurement and control of pH are paramount. While numerous pH indicators exist, the family of nitrophenols offers a distinct advantage in spectrophotometric applications due to their sharp, pH-dependent chromogenic shifts. This guide focuses on a lesser-known, yet potentially highly useful derivative: 2-Bromo-6-methyl-4-nitrophenol .

This compound belongs to the nitrophenol family of indicators, which are known for their utility in various assays, including enzymatic reactions and cell culture monitoring.[1] The presence of the nitro group (a strong electron-withdrawing group) para to the hydroxyl group is the primary driver of the indicator's chromogenic properties. The addition of a bromo group and a methyl group to the phenol ring further modulates the electronic environment, thereby influencing the pKa and spectral properties of the molecule. Understanding these structure-property relationships is key to effectively utilizing this indicator in a research setting.

This document provides a comprehensive guide to the theory, properties, and practical applications of 2-Bromo-6-methyl-4-nitrophenol as a pH indicator, with a focus on spectrophotometric methods relevant to drug development and scientific research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Bromo-6-methyl-4-nitrophenol is essential for its proper handling, storage, and application.

| Property | Value | Source |

| Chemical Name | 2-Bromo-6-methyl-4-nitrophenol | [1] |

| CAS Number | 4186-49-6 | [2] |

| Molecular Formula | C₇H₆BrNO₃ | [2] |

| Molecular Weight | 232.03 g/mol | [2] |

| Appearance | Likely a yellow crystalline solid | Inferred from similar compounds |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO | Inferred from similar compounds |

Safety Information: 2-Bromo-6-methyl-4-nitrophenol is a hazardous substance and should be handled with appropriate personal protective equipment (PPE). It is classified as harmful if swallowed, and causes skin and eye irritation.[2]

Mechanism of Action as a pH Indicator

The function of 2-Bromo-6-methyl-4-nitrophenol as a pH indicator is rooted in the principles of acid-base chemistry and its effect on molecular structure and light absorption.

Figure 1: The acid-base equilibrium of 2-Bromo-6-methyl-4-nitrophenol.

In acidic to neutral solutions, the phenol exists predominantly in its protonated form, which is typically colorless or pale yellow. As the pH increases, the hydroxyl group deprotonates to form the phenolate anion. This deprotonation leads to a significant change in the electronic structure of the molecule. The negative charge on the oxygen atom can be delocalized across the benzene ring and into the nitro group through resonance. This extended conjugation shifts the absorption maximum of the molecule to a longer wavelength, resulting in a distinct color change, typically to yellow.[3]

Estimating the pKa and pH Range

The pKa is the pH at which the concentrations of the acidic and basic forms of the indicator are equal. The useful pH range for an indicator is generally considered to be pKa ± 1.

The pKa of p-nitrophenol is approximately 7.1-7.2.[4] The substituents on the benzene ring of 2-Bromo-6-methyl-4-nitrophenol will influence its pKa:

-

Bromo Group: As an electron-withdrawing group, bromine will stabilize the phenolate anion, making the phenol more acidic and thus lowering the pKa.

-

Methyl Group: As an electron-donating group, the methyl group will destabilize the phenolate anion, making the phenol less acidic and increasing the pKa.

Given the opposing effects of these substituents, a precise pKa cannot be determined without experimental data. However, it is reasonable to predict that the pKa will be in the range of 6.5 to 7.5 . This makes it a potentially valuable indicator for applications in biological systems, which often operate around neutral pH.

Protocol 1: Spectrophotometric Determination of pKa and Absorption Maxima

This protocol outlines the experimental procedure to determine the precise pKa and the absorption maxima (λmax) of the acidic and basic forms of 2-Bromo-6-methyl-4-nitrophenol.

Materials and Equipment

-

2-Bromo-6-methyl-4-nitrophenol

-

UV-Vis Spectrophotometer

-

pH meter, calibrated

-

Volumetric flasks and pipettes

-

Cuvettes (quartz recommended for UV measurements)

-

Buffer solutions covering a pH range from 4 to 9 (e.g., acetate, phosphate, borate buffers)

-

0.1 M HCl and 0.1 M NaOH solutions

-

Ethanol or DMSO (for stock solution)

-

Deionized water

Procedure

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of 2-Bromo-6-methyl-4-nitrophenol (e.g., 5 mg).

-

Dissolve it in a minimal amount of ethanol or DMSO.

-

Transfer the solution to a volumetric flask (e.g., 50 mL) and dilute to the mark with deionized water to create a stock solution of known concentration.

-

-

Determination of Absorption Maxima (λmax):

-

Prepare two solutions: one highly acidic (e.g., pH 2 with 0.01 M HCl) and one highly basic (e.g., pH 10 with 0.01 M NaOH), each containing the same concentration of the indicator from the stock solution.

-

Scan the absorbance of the acidic solution from 200 to 600 nm to find the λmax of the protonated form (HIn).

-

Scan the absorbance of the basic solution over the same range to find the λmax of the deprotonated form (In⁻). The deprotonated form of nitrophenols typically has a λmax around 400 nm.[3]

-

-

Preparation of Buffer Solutions for pKa Determination:

-

Prepare a series of buffer solutions with known pH values spanning the estimated pKa range (e.g., pH 6.0, 6.2, 6.4, ..., 7.8, 8.0).

-

Add a constant amount of the indicator stock solution to each buffer solution in a volumetric flask. Ensure the final concentration of the indicator is the same in all solutions.

-

-

Spectrophotometric Measurements:

-

Measure the absorbance of each buffer solution at the λmax of the basic form (In⁻).

-

Also, measure the absorbance of the highly acidic (A_acid) and highly basic (A_base) solutions at this same wavelength.

-

Data Analysis and pKa Calculation

The pKa can be determined graphically using the Henderson-Hasselbalch equation adapted for spectrophotometry:

pH = pKa + log([In⁻]/[HIn])

Where the ratio of the concentrations of the deprotonated to protonated forms can be expressed in terms of absorbance:

[In⁻]/[HIn] = (A - A_acid) / (A_base - A)

-

A is the absorbance of the indicator in a buffer of a specific pH.

-

A_acid is the absorbance of the indicator in a highly acidic solution.

-

A_base is the absorbance of the indicator in a highly basic solution.

By plotting pH (y-axis) versus log([In⁻]/[HIn]) (x-axis), a straight line should be obtained. The pKa is the y-intercept of this line.

Figure 2: Workflow for the experimental determination of pKa.

Protocol 2: Application in Spectrophotometric pH Measurement

Once the pKa and λmax are known, 2-Bromo-6-methyl-4-nitrophenol can be used to determine the pH of an unknown solution.

Procedure

-

Add a known concentration of the indicator to the unknown solution.

-

Measure the absorbance of the solution at the λmax of the basic form.

-

Calculate the pH using the rearranged Henderson-Hasselbalch equation and the experimentally determined pKa and absorbance values for the fully acidic and basic forms.

Protocol 3: Application in Enzymatic Assays

Nitrophenol derivatives are frequently used as chromogenic substrates in enzymatic assays, particularly for hydrolases like phosphatases and glycosidases. The enzyme cleaves a group attached to the phenol, releasing the nitrophenol, which then develops color at an alkaline pH.

This protocol describes a general method for using a substrate derived from 2-Bromo-6-methyl-4-nitrophenol in a phosphatase assay.

Materials and Equipment

-

Enzyme solution (e.g., alkaline phosphatase)

-

Substrate: 2-Bromo-6-methyl-4-nitrophenyl phosphate (or a similar derivative)

-

Assay buffer (e.g., Tris-HCl, pH 8.5)

-

Stop solution (e.g., 0.1 M NaOH)

-

Microplate reader or spectrophotometer

-

96-well plate (optional)

Procedure

-

Prepare a Standard Curve:

-

Prepare a series of known concentrations of 2-Bromo-6-methyl-4-nitrophenol in the assay buffer.

-

Add the stop solution to each standard to develop the color.

-

Measure the absorbance at the λmax of the basic form and plot absorbance versus concentration to create a standard curve.

-

-

Enzyme Reaction:

-

In a microplate well or cuvette, add the assay buffer and the substrate solution.

-

Initiate the reaction by adding the enzyme solution.

-

Incubate for a specific time at a controlled temperature.

-

Stop the reaction by adding the stop solution.

-

-

Measurement and Calculation:

-

Measure the absorbance of the reaction mixture.

-

Use the standard curve to determine the concentration of 2-Bromo-6-methyl-4-nitrophenol produced.

-

Calculate the enzyme activity based on the amount of product formed per unit time.

-

Figure 3: General workflow for an enzymatic assay using a nitrophenol-based substrate.

Considerations for Use in Drug Development

-

High-Throughput Screening (HTS): The colorimetric nature of this indicator and its derivatives makes it suitable for HTS of enzyme inhibitors.

-

Cell-Based Assays: For intracellular pH measurements, the cell permeability and potential cytotoxicity of the indicator would need to be evaluated.

-

Stability: The stability of the indicator in aqueous solutions, especially under different buffer conditions and in the presence of biological macromolecules, should be assessed for long-term experiments. Studies on p-nitrophenol suggest it is most stable at a pH of 9 or higher.[5]

Conclusion

2-Bromo-6-methyl-4-nitrophenol is a promising pH indicator with potential applications in various areas of research and drug development. Its substituted nitrophenol structure allows for a distinct color change in a physiologically relevant pH range. By following the protocols outlined in this guide, researchers can experimentally determine its key properties and effectively utilize it for spectrophotometric pH measurements and as a chromogenic substrate in enzymatic assays. As with any chemical reagent, proper safety precautions and validation for the specific application are essential.

References

-

PubChem. (n.d.). 2-Bromo-4-methyl-6-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of 4-nitrophenol. Retrieved from [Link]

-

NIST. (n.d.). 2-Bromo-4-methyl-6-nitrophenol. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemSrc. (n.d.). 2-bromo-6-methyl-4-nitrophenol. Retrieved from [Link]

- Journal of Hazardous Materials. (2025).

- Yantai Institute of Coastal Zone Research. (2018). The microbial degradation mechanism of emerging halogenated nitrophenols is revealed. Chinese Academy of Sciences.

- Journal of Bacteriology. (n.d.).

- ResearchGate. (n.d.). Interaction between Nitroxide of Hindered Amine Light Stabilizers and Phenol.

- SlideShare. (n.d.). Assay of Phenol.

- Wikipedia. (n.d.). Phenol.

- Course Hero. (n.d.). Experiment 6 Assay for Phenol.

- ResearchGate. (n.d.). Note on stability of p-nitrophenol in aqueous solutions.

- International Journal of ChemTech Research. (n.d.).

- YouTube. (2022, January 21).

- Pearson+. (n.d.). p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph....

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-6-methyl-4-nitrophenol

Welcome to the technical support center for the purification of 2-Bromo-6-methyl-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the necessary knowledge to achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 2-Bromo-6-methyl-4-nitrophenol?

A1: The two most effective and widely used methods for the purification of crude 2-Bromo-6-methyl-4-nitrophenol are recrystallization and silica gel column chromatography. The choice between these methods often depends on the impurity profile and the scale of your reaction.

Q2: What are the likely impurities in my crude 2-Bromo-6-methyl-4-nitrophenol sample?

A2: Common impurities can include unreacted starting materials such as 2-methyl-4-nitrophenol or 2-bromo-4-methylphenol, and over-brominated byproducts like 2,6-dibromo-4-methylphenol.[1][2] Residual reagents from the synthesis, such as bromine or nitric acid, may also be present.

Q3: How can I quickly assess the purity of my crude and purified samples?

A3: Thin-Layer Chromatography (TLC) is an excellent technique for rapid purity assessment.[3][4] By comparing the spot of your sample against a standard, you can qualitatively determine the presence of impurities. A single spot for your purified sample, with an Rf value consistent with the pure compound, indicates a high degree of purity.

Q4: My purified 2-Bromo-6-methyl-4-nitrophenol is still a yellow solid. Is this normal?

A4: Yes, pure 2-Bromo-6-methyl-4-nitrophenol is typically a yellow solid.[3][5] The color is inherent to the molecule's chromophore. However, a very dark or brownish color may indicate the presence of persistent impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Recrystallization Issues

Q5: I'm having trouble finding a suitable solvent for recrystallization. What should I look for?

A5: An ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature. For 2-Bromo-6-methyl-4-nitrophenol, consider solvents like ethanol, methanol, or a mixed solvent system such as ethanol/water or acetic acid/water. Small-scale solubility tests are crucial to identify the optimal solvent for your specific crude product.

Q6: My product "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A6: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. To remedy this, try using a lower-boiling point solvent or add a bit more hot solvent to ensure the compound is fully dissolved before cooling. Slow cooling is also critical; allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

Q7: The yield of my recrystallized product is very low. What are the possible causes?

A7: Low recovery can be due to several factors:

-

Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude material.

-

Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

-

Premature crystallization: If crystals form during hot filtration to remove insoluble impurities, you will lose product. Ensure your filtration apparatus is pre-heated.

Q8: My recrystallized product is still impure according to TLC analysis. What should I do?

A8: If a single recrystallization does not yield a pure product, a second recrystallization may be necessary. Alternatively, if the impurities have a significantly different polarity from your product, column chromatography would be a more effective purification method.

Column Chromatography Issues

Q9: I'm not getting good separation of my compound from impurities on the silica gel column. What can I do?

A9: Poor separation is often related to the eluent system. For 2-Bromo-6-methyl-4-nitrophenol, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. You can optimize the solvent ratio by running analytical TLC with different solvent systems. The ideal system will give your product an Rf value of approximately 0.3-0.4.

Q10: My compound is streaking on the TLC plate and the column. What does this mean?

A10: Streaking can be caused by several factors:

-

Sample overload: You may be loading too much crude material onto the TLC plate or column.

-

Inappropriate solvent system: The chosen eluent may be too polar, causing the compound to move too quickly and streak. Try a less polar solvent system.

-

Acidic or basic nature of the compound: Phenolic compounds are acidic and can interact strongly with the silica gel. Adding a small amount of acetic acid to the eluent can sometimes improve the separation.

Q11: How do I remove residual bromine from my crude product before purification?

A11: A common and effective method is to wash the crude product solution (e.g., in ethyl acetate) with a saturated aqueous solution of sodium bisulfite (NaHSO₃).[3] The bisulfite reacts with and removes the elemental bromine.

Experimental Protocols

Protocol 1: Purification by Recrystallization

-

Solvent Selection: Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) to find a suitable system where 2-Bromo-6-methyl-4-nitrophenol is soluble when hot and sparingly soluble when cold.

-

Dissolution: In an Erlenmeyer flask, add the crude 2-Bromo-6-methyl-4-nitrophenol and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid just dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

-